Cas no 2229421-89-8 (3-4-methoxy-2-(trifluoromethyl)phenoxy-3-methylazetidine)

3-4-methoxy-2-(trifluoromethyl)phenoxy-3-methylazetidine structure
2229421-89-8 structure
商品名:3-4-methoxy-2-(trifluoromethyl)phenoxy-3-methylazetidine
CAS番号:2229421-89-8
MF:C12H14F3NO2
メガワット:261.240273952484
CID:5891725
PubChem ID:165661556

3-4-methoxy-2-(trifluoromethyl)phenoxy-3-methylazetidine 化学的及び物理的性質

名前と識別子

    • 3-4-methoxy-2-(trifluoromethyl)phenoxy-3-methylazetidine
    • 2229421-89-8
    • 3-[4-methoxy-2-(trifluoromethyl)phenoxy]-3-methylazetidine
    • EN300-1949913
    • インチ: 1S/C12H14F3NO2/c1-11(6-16-7-11)18-10-4-3-8(17-2)5-9(10)12(13,14)15/h3-5,16H,6-7H2,1-2H3
    • InChIKey: RBTHTIVJYYICPE-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C=CC=1OC1(C)CNC1)OC)(F)F

計算された属性

  • せいみつぶんしりょう: 261.09766318g/mol
  • どういたいしつりょう: 261.09766318g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 292
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

3-4-methoxy-2-(trifluoromethyl)phenoxy-3-methylazetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1949913-5.0g
3-[4-methoxy-2-(trifluoromethyl)phenoxy]-3-methylazetidine
2229421-89-8
5g
$3396.0 2023-06-02
Enamine
EN300-1949913-0.25g
3-[4-methoxy-2-(trifluoromethyl)phenoxy]-3-methylazetidine
2229421-89-8
0.25g
$1078.0 2023-09-17
Enamine
EN300-1949913-10.0g
3-[4-methoxy-2-(trifluoromethyl)phenoxy]-3-methylazetidine
2229421-89-8
10g
$5037.0 2023-06-02
Enamine
EN300-1949913-5g
3-[4-methoxy-2-(trifluoromethyl)phenoxy]-3-methylazetidine
2229421-89-8
5g
$3396.0 2023-09-17
Enamine
EN300-1949913-1.0g
3-[4-methoxy-2-(trifluoromethyl)phenoxy]-3-methylazetidine
2229421-89-8
1g
$1172.0 2023-06-02
Enamine
EN300-1949913-0.1g
3-[4-methoxy-2-(trifluoromethyl)phenoxy]-3-methylazetidine
2229421-89-8
0.1g
$1031.0 2023-09-17
Enamine
EN300-1949913-0.05g
3-[4-methoxy-2-(trifluoromethyl)phenoxy]-3-methylazetidine
2229421-89-8
0.05g
$983.0 2023-09-17
Enamine
EN300-1949913-2.5g
3-[4-methoxy-2-(trifluoromethyl)phenoxy]-3-methylazetidine
2229421-89-8
2.5g
$2295.0 2023-09-17
Enamine
EN300-1949913-0.5g
3-[4-methoxy-2-(trifluoromethyl)phenoxy]-3-methylazetidine
2229421-89-8
0.5g
$1124.0 2023-09-17
Enamine
EN300-1949913-10g
3-[4-methoxy-2-(trifluoromethyl)phenoxy]-3-methylazetidine
2229421-89-8
10g
$5037.0 2023-09-17

3-4-methoxy-2-(trifluoromethyl)phenoxy-3-methylazetidine 関連文献

3-4-methoxy-2-(trifluoromethyl)phenoxy-3-methylazetidineに関する追加情報

Introduction to 3-4-Methoxy-2-(Trifluoromethyl)phenoxy-3-Methylazetidine (CAS No. 2229421-89-8)

3-4-Methoxy-2-(trifluoromethyl)phenoxy-3-methylazetidine, with the CAS number 2229421-89-8, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a methoxy-substituted phenoxy group and a trifluoromethyl moiety, which contribute to its potential biological activities and therapeutic applications.

The chemical structure of 3-4-methoxy-2-(trifluoromethyl)phenoxy-3-methylazetidine is particularly intriguing due to its combination of aromatic and heterocyclic functionalities. The presence of the methoxy group enhances the compound's lipophilicity, while the trifluoromethyl group imparts additional stability and metabolic resistance. These properties make it a promising candidate for various pharmacological studies.

Recent research has focused on the synthesis and biological evaluation of 3-4-methoxy-2-(trifluoromethyl)phenoxy-3-methylazetidine. A study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of this compound through a multi-step process involving palladium-catalyzed coupling reactions and subsequent functional group modifications. The researchers highlighted the importance of optimizing reaction conditions to achieve high yields and purity levels.

In terms of biological activity, 3-4-methoxy-2-(trifluoromethyl)phenoxy-3-methylazetidine has shown promising results in several assays. Preliminary studies have indicated its potential as an inhibitor of specific enzymes involved in metabolic pathways, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). These enzymes play crucial roles in lipid metabolism and are potential targets for the treatment of metabolic disorders, including obesity and type 2 diabetes.

Furthermore, 3-4-methoxy-2-(trifluoromethyl)phenoxy-3-methylazetidine has been evaluated for its anti-inflammatory properties. In vitro studies using human cell lines have demonstrated that this compound can effectively reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests that it may have therapeutic potential in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 3-4-methoxy-2-(trifluoromethyl)phenoxy-3-methylazetidine has also been investigated. Animal studies have shown that it exhibits good oral bioavailability and a favorable distribution pattern, with significant accumulation in target tissues such as liver and adipose tissue. These findings are encouraging for its development as an orally administered therapeutic agent.

In addition to its potential therapeutic applications, 3-4-methoxy-2-(trifluoromethyl)phenoxy-3-methylazetidine has been explored for its use as a tool compound in chemical biology research. Its unique structure makes it suitable for probing specific biological processes and pathways, providing valuable insights into disease mechanisms and potential drug targets.

The safety profile of 3-4-methoxy-2-(trifluoromethyl)phenoxy-3-methylazetidine is another critical aspect of its development. Preclinical toxicity studies have indicated that it is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further safety evaluations are necessary to ensure its long-term safety in humans.

In conclusion, 3-4-methoxy-2-(trifluoromethyl)phenoxy-3-methylazetidine (CAS No. 2229421-89-8) represents a promising compound with diverse biological activities and therapeutic potential. Ongoing research continues to uncover new applications and optimize its properties for clinical use. As advancements in synthetic methods and biological assays continue, this compound is likely to play an increasingly important role in the development of novel therapeutics for various diseases.

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